

Physicochemical properties of (R)-Lercanidipine hydrochloride

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Compound of Interest

Compound Name: (R)-Lercanidipine hydrochloride

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An In-depth Technical Guide on the Physicochemical Properties of (R)-Lercanidipine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **(R)-Lercanidipine hydrochloride**, a third-generation dihydropyridine L-type calcium channel blocker.^{[1][2]} As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.^{[3][4]} Understanding its physicochemical characteristics is critical for the development, formulation, and optimization of its dosage forms to enhance bioavailability and therapeutic efficacy.

Core Physicochemical Data

The fundamental physicochemical properties of **(R)-Lercanidipine hydrochloride** are summarized below. It is important to note that variations in reported values, particularly for melting point and solubility, can arise from differences in crystalline forms (polymorphism) and experimental conditions.^{[5][6]}

Property	Data	References
Chemical Name	5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride	[7]
Molecular Formula	C ₃₆ H ₄₁ N ₃ O ₆ • HCl	[8]
Molecular Weight	648.2 g/mol	[2][7][8]
CAS Number	187731-34-6 ((R)-isomer hydrochloride)	[7][9][10]
Appearance	Pale yellow, crystalline powder	[1][6][11]
Melting Point (°C)	175 - 177 Polymorph Form I: 197 - 201 Polymorph Form II: 207 - 211	[9][12][13][5][6][5][6]
pKa	6.83	[14]
LogP (Octanol/Water)	6.4	[15]

Solubility Profile

Lercanidipine hydrochloride's solubility is highly pH-dependent, a crucial factor for its absorption in the gastrointestinal tract. It is practically insoluble in water but solubility increases significantly in acidic conditions due to the ionization of the molecule.[4]

Solvent/Medium	Temperature	Solubility	References
Water	21°C	5 µg/mL	[15]
Water	37°C	15 µg/mL (0.015 mg/mL)	[3]
0.1 N HCl (pH ~1.2)	37°C	82.35 - 123 µg/mL	[3][4]
Acetate Buffer (pH 4.5)	37°C	49.43 µg/mL	[4]
Phosphate Buffer (pH 6.8)	37°C	3.29 - 9.85 µg/mL	[3][4]
Ethanol	-	~2 mg/mL	[8]
DMSO	-	~15 mg/mL	[8]
Dimethylformamide (DMF)	-	~25 mg/mL	[8]
Methanol	-	Freely Soluble	[4]
Chloroform	-	Readily Soluble	[6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols applicable to **(R)-Lercanidipine hydrochloride**.

Saturation Solubility Determination

This protocol is based on the method reported by Higuchi and Connors to determine the equilibrium solubility of a compound in a specific solvent.

- Preparation: An excess amount of **(R)-Lercanidipine hydrochloride** is added to a sealed vial containing a known volume (e.g., 20-25 mL) of the desired solvent (e.g., distilled water, 0.1 N HCl, or phosphate buffer pH 6.8).[3][4][15]

- Equilibration: The vials are agitated in an orbital shaker or with an electromagnetic stirrer at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[3][4][15]
- Sample Collection: After agitation, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove undissolved solid particles.[15]
- Analysis: The filtrate is suitably diluted, if necessary, and the concentration of the dissolved drug is quantified using a validated analytical method, typically UV-Visible spectrophotometry at its λ_{max} (e.g., 236 nm or 241.5 nm).[4][15]
- Replication: All measurements are performed in triplicate to ensure accuracy and precision. [15]

In Vitro Dissolution Testing

Dissolution studies are critical for predicting the in vivo performance of a drug product.

- Apparatus Setup: A USP Dissolution Apparatus, typically Type 2 (Paddle), is used. The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the chosen dissolution medium (e.g., 0.1 N HCl). The medium is degassed and maintained at a constant temperature of $37 \pm 0.5^\circ\text{C}$.[4][14]
- Test Execution: A tablet or a sample of powder equivalent to a standard dose (e.g., 10 mg) is introduced into the vessel. The paddle is rotated at a constant speed (e.g., 50 or 100 rpm).[4][14]
- Sampling: At predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes), aliquots (e.g., 5 mL) of the dissolution medium are withdrawn. An equal volume of fresh, pre-warmed medium is replaced after each sampling to maintain a constant volume.[3][4]
- Analysis: The collected samples are filtered and analyzed for lercanidipine content using a validated UV spectrophotometric method.[4][14]
- Data Interpretation: The cumulative percentage of drug released is calculated and plotted against time to generate a dissolution profile.

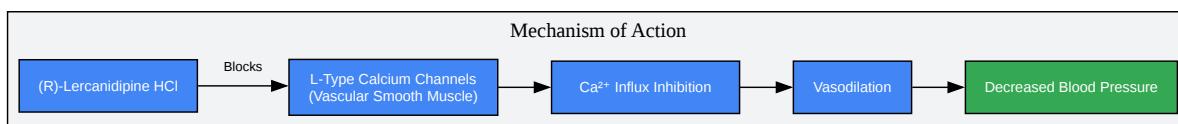
LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a drug's lipophilicity. The shake-flask method is the traditional approach.

- Phase Preparation: Equal volumes of n-octanol and a buffered aqueous phase (typically phosphate buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by mixing for 24 hours, followed by separation.[16]
- Partitioning: A known amount of **(R)-Lercanidipine hydrochloride** is dissolved in one of the phases (or a 50/50 mixture). The biphasic system is then shaken vigorously for a set period to facilitate partitioning, followed by a period of rest (e.g., 24 hours) to allow for complete phase separation.[16]
- Quantification: The concentration of the drug in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as HPLC-UV.[16]
- Calculation: The partition coefficient (P) is calculated as the ratio of the drug concentration in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations: Pathways and Processes

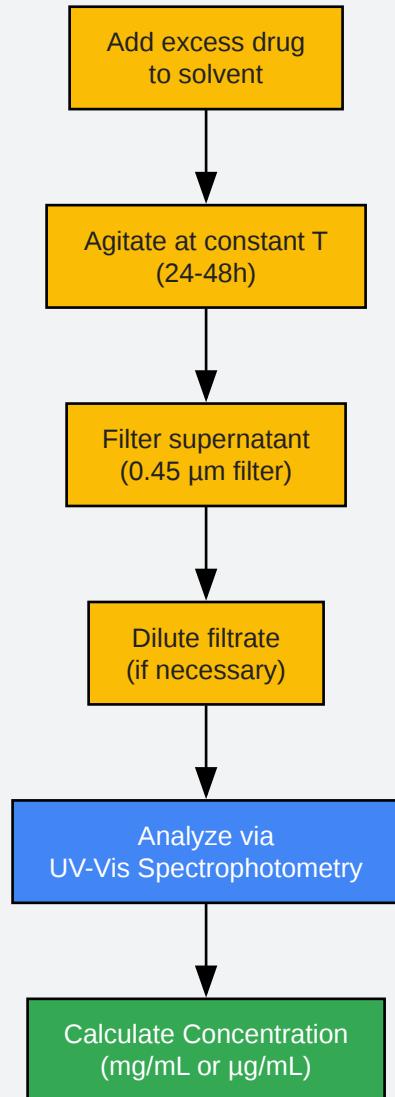
Diagrams are provided to illustrate key concepts related to **(R)-Lercanidipine hydrochloride**'s mechanism and analysis.



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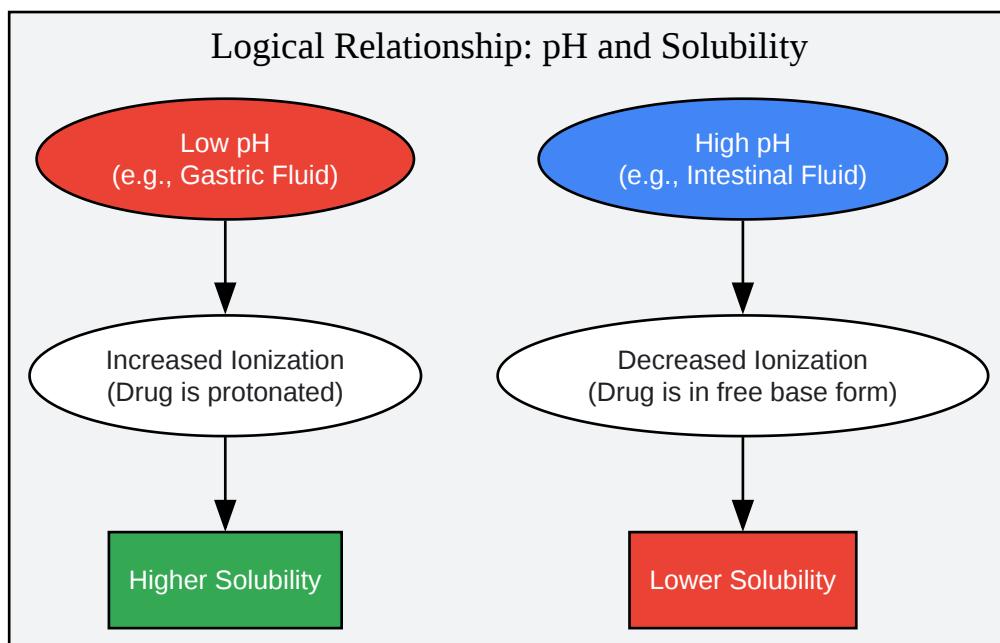
Caption: Mechanism of action for **(R)-Lercanidipine hydrochloride**.

Experimental Workflow: Saturation Solubility



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Caption: Workflow for determining saturation solubility.



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Caption: Relationship between pH and Lercanidipine HCl solubility.

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